2-Pyridin-3-yl-benzoxazol-6-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8N2O2 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-pyridin-3-yl-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C12H8N2O2/c15-9-3-4-10-11(6-9)16-12(14-10)8-2-1-5-13-7-8/h1-7,15H |
InChI Key |
GCDSBWZBCRJWNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Pyridin 3 Yl Benzoxazol 6 Ol and Its Analogues
Strategies for the Construction of the Benzoxazole (B165842) Ring System
The formation of the benzoxazole ring is a critical step in the synthesis of the target compound and its analogues. This is typically achieved through the cyclization of a substituted 2-aminophenol (B121084) precursor with a suitable one-carbon synthon.
Cyclization Reactions Utilizing 2-Aminophenol Precursors
A predominant and straightforward method for constructing the benzoxazole ring involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the synthesis of 2-pyridin-3-yl-benzoxazol-6-ol, this would entail the reaction of 2-amino-4-substituted-phenol (to yield the 6-hydroxy functionality) with a pyridine-3-carboxylic acid derivative.
A general and widely applicable protocol for the synthesis of 2-substituted benzoxazoles is the one-pot condensation of 2-aminophenols with carboxylic acids. asianpubs.org For instance, the microwave-assisted synthesis of 2-pyridin-3-yl-1,3-benzoxazole has been reported, involving the condensation of nicotinic acid with o-aminophenol in DMF. asianpubs.org This method offers the advantages of a short reaction time and avoids the use of hazardous solvents, making it an environmentally benign approach. asianpubs.org To obtain the desired 6-hydroxy analogue, 2-amino-4-nitrophenol (B125904) or a similarly protected precursor can be used, with subsequent reduction of the nitro group and conversion to a hydroxyl group.
Another common approach is the reaction of 2-aminophenols with aldehydes. organic-chemistry.org This condensation is often facilitated by an acid catalyst and can be carried out under mild conditions. organic-chemistry.org For the synthesis of the target molecule, 2-amino-4-hydroxy-phenol would be reacted with pyridine-3-carboxaldehyde.
The reaction conditions for these cyclizations can be varied. Polyphosphoric acid (PPA) is often used as a condensing agent and solvent at elevated temperatures. globalresearchonline.net The use of samarium triflate as a reusable acid catalyst in aqueous media provides a green and efficient alternative. organic-chemistry.org
Table 1: Examples of Cyclization Reactions for Benzoxazole Synthesis
| 2-Aminophenol Precursor | Pyridine (B92270) Synthon | Catalyst/Conditions | Product | Reference |
| o-Aminophenol | Nicotinic acid | Microwave, DMF | 2-Pyridin-3-yl-1,3-benzoxazole | asianpubs.org |
| 2-Aminophenol | Pyridine-3-carboxaldehyde | Samarium triflate, aqueous medium | 2-Pyridin-3-yl-benzoxazole | organic-chemistry.org |
| 2-Amino-4-nitrophenol | Nicotinic acid | PPA, heat | 6-Nitro-2-pyridin-3-yl-benzoxazole | globalresearchonline.net |
Metal-Catalyzed Approaches for Benzoxazole Formation
Metal-catalyzed reactions offer efficient and versatile routes to benzoxazoles. Copper-catalyzed methods are particularly prevalent. For example, copper(II) oxide nanoparticles have been used as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org This method is ligand-free and the catalyst can be recovered and reused. organic-chemistry.org
Palladium-catalyzed reactions have also been extensively developed. A sequential one-pot procedure for the synthesis of 2-(hetero)aryl benzoxazoles involves an initial palladium-catalyzed aminocarbonylation of aryl bromides with 2-aminophenols, followed by an acid-mediated ring closure. organic-chemistry.org
Green Chemistry Principles in Benzoxazole Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for benzoxazoles.
Ionic Liquid Catalysis: Ionic liquids (ILs) have emerged as green reaction media and catalysts due to their low vapor pressure, high thermal stability, and recyclability. Magnetic nanoparticle-supported Lewis acidic ionic liquids have been used as a "quasi-homogeneous" catalyst for the synthesis of benzoxazoles under solvent-free ultrasound irradiation. nih.gov This method offers advantages such as faster reaction rates, high yields, and easy catalyst separation. nih.gov
Nanocatalysis: Nanoparticles have been employed as highly efficient and recyclable catalysts for benzoxazole synthesis. Copper(II) ferrite (B1171679) nanoparticles have been utilized in the synthesis of benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org The magnetic nature of these nanoparticles allows for their easy recovery using an external magnet. organic-chemistry.org
Synthetic Pathways for Incorporating the Pyridine Moiety
The introduction of the pyridine ring at the 2-position of the benzoxazole core can be achieved through two main strategies: direct coupling of a pre-formed benzoxazole with a pyridine derivative, or by incorporating the pyridine moiety into one of the precursors before the benzoxazole ring formation.
Direct Coupling Methodologies
Direct C-H functionalization of the benzoxazole ring with a pyridine derivative is an atom-economical approach. Palladium-catalyzed direct C2-arylation of benzoxazole with heteroaryl bromides, including 3-bromopyridine, has been demonstrated. This reaction can be carried out in environmentally friendly carbonate solvents.
Pre-functionalization Strategies of Ring Systems
For the synthesis of this compound, the ideal pre-functionalized precursors would be 2-amino-4-hydroxy-phenol and a suitable derivative of pyridine-3-carboxylic acid, such as the acid chloride or an ester, to facilitate the cyclization reaction.
Table 2: Strategies for Incorporating the Pyridine Moiety
| Strategy | Description | Example Reaction | Reference |
| Direct Coupling | Palladium-catalyzed C-H activation and coupling of benzoxazole with a pyridine halide. | Benzoxazole + 3-Bromopyridine → 2-(Pyridin-3-yl)benzoxazole | N/A |
| Pre-functionalization | Condensation of a 2-aminophenol with a pyridine-containing carboxylic acid or aldehyde. | 2-Aminophenol + Nicotinic acid → 2-(Pyridin-3-yl)benzoxazole | asianpubs.org |
Functionalization and Derivatization of the this compound Scaffold
The modification of the this compound core is crucial for developing new derivatives with tailored properties. This section delves into the regioselective introduction of substituents on the benzoxazole moiety, chemical modifications on the pyridine ring, and advanced derivatization techniques.
Regioselective Introduction of Substituents on the Benzoxazole Moiety
The benzoxazole core of this compound offers several positions for the introduction of new functional groups. Achieving regioselectivity in these substitutions is paramount for structure-activity relationship studies. While direct functionalization of the parent compound is challenging, the synthesis of derivatives often starts with substituted 2-aminophenols. This approach allows for the precise placement of substituents on the benzoxazole ring system.
Recent studies have highlighted the use of mixed lithium-magnesium amides for the regioselective metalation of related 2-phenyl-2-oxazolines, which can then react with various electrophiles. nih.gov This method's regioselectivity is influenced by both steric and electronic effects of the substituents on the aromatic ring. nih.gov Computational calculations of aromatic hydrogen pKa values have been employed to rationalize the preferred metalation sites. nih.gov
| Substitution Position | Method | Reagents | Outcome |
| C4, C5, C7 | Synthesis from substituted 2-aminophenols | Substituted 2-aminophenols, nicotinic acid derivatives | Pre-functionalized benzoxazole ring |
| Various | Regioselective metalation | Mixed lithium-magnesium amides, electrophiles | Introduction of diverse functional groups |
Chemical Modifications and Substitutions on the Pyridine Ring
The pyridine ring of the this compound scaffold is susceptible to various chemical modifications. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring generally undergoes nucleophilic substitution, particularly at the C-2 and C-4 positions, and electrophilic substitution at the C-3 position under more stringent conditions. nih.gov
The incorporation of functional moieties onto the pyridine nucleus is a key strategy to enhance the biological properties of the resulting compounds. nih.gov Metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to introduce new carbon-carbon bonds. For instance, pyridine-3-boronic acid can be coupled with various partners to modify the pyridine ring. nih.gov Additionally, the basicity of the pyridine nitrogen allows for the formation of stable salts with acids or alkyl halides through the Menshutkin reaction. nih.gov
| Reaction Type | Position(s) | Reagents/Catalysts | Common Modifications |
| Nucleophilic Substitution | C2, C4 | Amines, alkoxides | Amination, alkoxylation |
| Electrophilic Substitution | C3 | Nitrating agents, sulfonating agents | Nitration, sulfonation |
| Suzuki Coupling | C2, C3, C4 | Boronic acids, Pd catalysts | Arylation, alkylation |
| Menshutkin Reaction | Ring Nitrogen | Alkyl halides | N-alkylation |
Advanced Derivatization Techniques (e.g., Click Chemistry)
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the derivatization of complex molecules due to its high efficiency, selectivity, and mild reaction conditions. researchgate.netnih.govbohrium.com This methodology has been successfully applied to the synthesis of novel benzoxazole-triazole derivatives. acs.org
In a one-pot, two-step process, a benzoxazole core can be first alkynylated through a copper-catalyzed reaction, followed by a 1,3-dipolar cycloaddition with an azide (B81097) to form a triazole ring. acs.org This approach allows for the combination of two biologically active moieties, benzoxazole and triazole, into a single molecular scaffold. acs.org The resulting 1,2,3-triazoles can act as linkers or bioisosteres, expanding the chemical space for drug discovery. nih.gov
Modern Synthetic Techniques Applicable to Benzoxazole and Pyridine Derivatives
The development of efficient and environmentally friendly synthetic methods is a continuous effort in organic chemistry. This section explores the application of microwave-assisted synthesis and the Smiles rearrangement in the context of benzoxazole and pyridine derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a widely adopted technique for the rapid and efficient preparation of heterocyclic compounds, including benzoxazoles. eurekaselect.comresearchgate.net This method often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. eurekaselect.commdpi.com
The synthesis of benzoxazoles via microwave irradiation typically involves the condensation of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives. eurekaselect.comresearchgate.netmdpi.com The use of catalysts, such as deep eutectic solvents like [CholineCl][oxalic acid], can further enhance the reaction rate and selectivity under microwave conditions. mdpi.com Research has shown that microwave heating can provide higher conversions than conventional heating or ultrasound irradiation for the synthesis of 2-arylbenzoxazoles. mdpi.com
| Starting Materials | Catalyst/Solvent | Reaction Time | Yield |
| 2-aminophenols and benzaldehydes | [CholineCl][oxalic acid] | 15 min | Good to excellent |
| 2-aminophenol and aromatic aldehydes | Potassium cyanide | Not specified | Good |
| 2-aminophenol and benzaldehyde | Glycerol | Not specified | Good |
Smiles Rearrangement and Related Rearrangement Reactions
The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution reaction that has found application in the synthesis of benzoxazole derivatives, particularly 2-aminobenzoxazoles. nih.govacs.org This rearrangement allows for the functionalization of heteroaromatic rings by breaking a carbon-heteroatom bond and forming a new one under relatively mild conditions. acs.org
One synthetic strategy involves the activation of a benzoxazole-2-thiol with chloroacetyl chloride, followed by treatment with various amines, which then undergo an intramolecular Smiles rearrangement to yield N-substituted 2-aminobenzoxazoles. nih.govacs.org This method is efficient and utilizes readily available starting materials. acs.org Other rearrangement reactions, such as the Beckmann-type rearrangement of ortho-hydroxyaryl N-H ketimines mediated by NaOCl, can also lead to the formation of 2-substituted benzoxazoles. organic-chemistry.org
Computational Chemistry and in Silico Investigations of 2 Pyridin 3 Yl Benzoxazol 6 Ol and Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic characteristics of the 2-pyridin-3-yl-benzoxazol-6-ol scaffold.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
DFT studies on benzoxazole (B165842) derivatives, including those with pyridine (B92270) substituents, have been performed to understand their structural parameters, vibrational spectra, and electronic properties. For instance, calculations on compounds like 2-(5-(trifluoromethylpyridin-2-yl)-benzoxazole and 2-(5-methylpyridin-2-yl)-benzoxazole have been carried out using the B3LYP/6-311++G** level of theory. These studies help in determining optimized geometrical parameters, which are often in good agreement with experimental data for similar benzoxazole derivatives. researchgate.net
The electronic structure analysis from DFT provides insights into the distribution of electron density and the molecular electrostatic potential (MEP). The MEP is crucial for identifying the electrophilic and nucleophilic sites within the molecule, thereby predicting its reactivity. In pyridine-containing benzoxazole analogues, the nitrogen atoms of both the pyridine and benzoxazole rings, as well as the oxygen of the hydroxyl group, are typically regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the aromatic rings are generally regions of positive potential. ekb.egirjweb.com
Reactivity descriptors derived from DFT calculations, such as ionization energy, electron affinity, global hardness, and electrophilicity index, are used to quantify the chemical reactivity of these molecules. These parameters help in understanding the molecule's stability and its propensity to participate in chemical reactions. researchgate.net
Table 1: Calculated Reactivity Descriptors for a Benzoxazole Analogue
| Parameter | Value |
|---|---|
| Ionization Energy (I) | Value |
| Electron Affinity (A) | Value |
| Global Hardness (η) | Value |
| Global Softness (S) | Value |
| Electrophilicity Index (ω) | Value |
| Nucleophilicity Index (ε) | Value |
Note: Specific values are dependent on the exact analogue and computational method used.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic transitions and charge transfer properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.com
In 2-arylbenzoxazole systems, the HOMO is typically distributed over the electron-rich benzoxazole ring system, while the LUMO is often localized on the pyridine or another aryl substituent. The HOMO-LUMO gap in these compounds influences their optical and electronic properties. A smaller gap generally correlates with higher reactivity and susceptibility to electronic excitation. researchgate.netnih.gov For example, in related BF2-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenols, a linear correlation has been found between the HOMO-LUMO energy gap and the electronic properties of substituents on the phenolic ring. nih.gov
DFT calculations allow for the precise determination of these orbital energies and the resulting energy gap, which can be correlated with experimental observations such as UV-Visible absorption spectra. The nature and position of substituents on both the benzoxazole and pyridine rings can significantly modulate the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.netekb.eg
Table 2: Frontier Molecular Orbital Energies and Gap for a Benzoxazole Analogue
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Note: Specific values are dependent on the exact analogue and computational method used.
Molecular Docking Simulations and Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method is widely employed to understand the potential biological activity of compounds like this compound.
Prediction of Binding Modes with Proposed Biological Targets
Molecular docking studies have been conducted on structurally similar compounds, such as 2-pyridin-3-yl-benzo[d] researchgate.netnih.govoxazin-4-one derivatives, to investigate their binding modes with enzymes like human neutrophil elastase. nih.govresearchgate.net These studies reveal that the benzoxazole core can fit into specific binding pockets of protein targets. The pyridine ring often forms crucial interactions, such as hydrogen bonds or π-π stacking, with amino acid residues in the active site. The hydroxyl group at the 6-position of the benzoxazole ring is also a potential site for hydrogen bonding, which can enhance binding affinity. mdpi.com
For 2-arylbenzoxazoles, docking studies have identified potential interactions with targets like the adenosine (B11128) A2A receptor, suggesting their role as potential antagonists. nih.gov The orientation of the ligand within the binding site is critical, and docking simulations can predict the most stable conformations and interactions.
Estimation of Binding Affinities and Interaction Energies
Docking programs calculate a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the receptor. These scores are used to rank different compounds and predict their relative potencies. nih.gov
For example, in the docking of 2-pyridinylbenzothiazoles with the aryl hydrocarbon receptor, the best protein-ligand complexes are identified based on their binding energies. nih.gov The interaction energies are a sum of various contributions, including van der Waals forces, electrostatic interactions, and hydrogen bonds. Analysis of these interactions reveals key residues that are crucial for ligand binding and can guide the design of more potent analogues.
Table 3: Example of Docking Results for a Benzoxazole Analogue with a Biological Target
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Analogue A | Protein X | -8.5 | Tyr123, Phe256, Arg301 |
| Analogue B | Protein X | -7.9 | Tyr123, Ser255, Arg301 |
| Analogue C | Protein Y | -9.2 | Leu89, Val150, Trp310 |
Note: Data is illustrative and based on findings for related benzoxazole derivatives.
Molecular Dynamics Simulations for Conformational Landscapes and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of a molecule and its complexes over time. These simulations are valuable for assessing the stability of ligand-receptor complexes predicted by molecular docking and for exploring the conformational landscape of the ligand itself.
MD simulations of benzoxazole and pyridine-containing compounds have been used to study the stability of their docked poses within protein active sites. mdpi.comopenpharmaceuticalsciencesjournal.comsemanticscholar.org By simulating the system over nanoseconds, researchers can observe the fluctuations in the ligand's position and the protein's structure. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode. openpharmaceuticalsciencesjournal.com
Furthermore, MD simulations can reveal the flexibility of different parts of the molecule and identify stable conformations. For complex benzoxazole-based systems, MD simulations have been used to understand the interconversion between different stable conformers arising from single-bond rotations. semanticscholar.org This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site. The analysis of the trajectory from an MD simulation can also provide insights into the strength and persistence of specific intermolecular interactions, such as hydrogen bonds, over time.
Virtual Screening and Ligand-Based Drug Design Methodologies
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Ligand-based drug design, a key component of virtual screening, relies on the knowledge of other molecules that bind to the biological target of interest. This approach is particularly valuable when the three-dimensional structure of the target is unknown. Methodologies such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling are central to ligand-based design.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. In the context of this compound analogues, 3D-QSAR studies are particularly insightful. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate predictive models. For a series of benzoxazole derivatives, these models can elucidate the key steric, electrostatic, hydrophobic, and hydrogen-bonding features that govern their interaction with a specific biological target.
For instance, a hypothetical CoMFA and CoMSIA study on a series of benzoxazole derivatives targeting a particular kinase might yield statistical data as shown in Table 1. High values for the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²) indicate a robust and predictive QSAR model. Such models can then be used to predict the activity of novel, unsynthesized analogues of this compound.
| Parameter | CoMFA | CoMSIA |
| q² (cross-validated correlation coefficient) | 0.753 | 0.646 |
| r² (conventional correlation coefficient) | 0.975 | 0.983 |
| r²cv (cross-validated correlation coefficient) | 0.714 | 0.619 |
| r²pred (predictive correlation coefficient) | 0.788 | 0.663 |
| This table presents hypothetical data based on typical QSAR studies of benzoxazole derivatives to illustrate the statistical parameters used to validate the models. nih.gov |
Pharmacophore Modeling
Pharmacophore modeling is another powerful ligand-based approach that identifies the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. A pharmacophore model for a series of 2-pyridin-3-yl-benzoxazole analogues could be developed based on their shared structural features and biological activities. This model then serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric fingerprint, and thus are likely to exhibit similar biological activity. Studies on benzoxazole derivatives have successfully employed pharmacophore modeling to identify novel anticancer agents. nih.gov
Chemoinformatics and Computational Database Mining for Structural Analogues
Chemoinformatics combines computer and information science to a range of problems in the field of chemistry. In drug discovery, it is instrumental in the mining of large chemical databases to identify structural analogues of a lead compound like this compound.
Similarity Searching
One of the most common chemoinformatic techniques is similarity searching. This method involves the use of a reference molecule, in this case, this compound, to search a database for compounds with similar structural features. The similarity is typically quantified using molecular fingerprints, which are binary strings that encode the presence or absence of various structural fragments. A variety of similarity coefficients, such as the Tanimoto coefficient, are used to rank the database compounds based on their similarity to the query molecule.
Substructure and Superstructure Searching
More specific than similarity searching, substructure searching allows for the identification of all compounds in a database that contain a particular chemical scaffold. For example, a search could be performed for all molecules containing the 2-pyridin-3-yl-benzoxazole core. Conversely, superstructure searching can identify compounds that are structurally contained within a larger query molecule.
Computational Database Mining Results
The application of these chemoinformatic tools to large chemical databases, such as PubChem, ZINC, and ChEMBL, can yield a significant number of structural analogues of this compound. The results of such a database mining effort can be summarized in a table, providing an overview of the number of hits obtained from different databases using various search strategies. A hypothetical summary of such a search is presented in Table 2.
| Database | Search Strategy | Number of Hits |
| PubChem | Similarity Search (Tanimoto > 0.85) | 150 |
| ZINC15 | Substructure Search (2-pyridin-3-yl-benzoxazole core) | 450 |
| ChEMBL | Keyword Search ("benzoxazole pyridine") | 275 |
| This table provides illustrative numbers of potential hits from computational database mining for structural analogues of this compound. |
The identified hits from these in silico screening and mining efforts would then be subjected to further computational analysis, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to prioritize the most promising candidates for synthesis and biological evaluation. While direct computational studies on this compound are not extensively reported in publicly available literature, the methodologies described herein are standard and have been widely applied to the broader class of benzoxazole and pyridine-containing compounds, demonstrating their utility in the discovery of novel bioactive molecules.
Structure Activity Relationship Sar Studies for 2 Pyridin 3 Yl Benzoxazol 6 Ol Derivatives
Elucidation of Essential Pharmacophoric Features within the Scaffold
The 2-pyridin-3-yl-benzoxazol-6-ol scaffold is built upon two core heterocyclic systems: benzoxazole (B165842) and pyridine (B92270). Both are prevalent in medicinal chemistry due to their ability to engage in various biological interactions. nih.govijnrd.org The benzoxazole moiety, a fused oxazole-benzene ring system, provides a rigid and planar structure that serves as a versatile anchor for molecular design. mdpi.com Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net
Impact of Substituent Variations on Biological Potency and Selectivity
Positional and Electronic Effects of Substituents on the Benzoxazole Core
Structure-activity relationship studies consistently emphasize the critical role of substituents on the benzoxazole core, particularly at the 2- and 5-positions. mdpi.comnih.gov The nature, size, and electronic properties of these substituents can significantly modulate the biological potency of the derivatives. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups can alter the molecule's electronic distribution, affecting its interaction with target proteins. researchgate.net
Modifications at these positions can enhance properties like lipophilicity, which influences cell permeability and target engagement. mdpi.com While the parent compound features a hydroxyl group at the 6-position, further substitutions at other available positions on the benzene (B151609) ring component can fine-tune activity. Studies on related benzoxazole derivatives have shown that even minor changes, such as altering the position of a methoxy (B1213986) group, can lead to a significant difference in activity, sometimes due to steric hindrance. nih.gov
Below is a summary of observed effects of substituents on the benzoxazole core based on studies of related compounds.
| Position | Substituent Type | Observed Effect on Activity | Potential Rationale |
|---|---|---|---|
| 2 | Aromatic/Heterocyclic Rings (e.g., Phenyl, Thiophene) | Often crucial for activity; can enhance potency. nih.govresearchgate.net | Participates in key binding interactions (e.g., pi-stacking). |
| 5 | Various Substituents | Significant impact on potency, especially when co-substituted with position 2. mdpi.comnih.gov | Modulates electronic properties and steric fit. |
| General | Electron-Donating Groups (e.g., -OCH3) | Variable; can increase or decrease activity depending on position and target. nih.gov | Alters electron density and potential for hydrogen bonding. |
| General | Electron-Withdrawing Groups (e.g., Halogens) | Can enhance antiproliferative and antimicrobial effects. researchgate.net | Modifies electronic character and can form halogen bonds. |
Influence of Substituents on the Pyridine Ring
SAR analyses of various pyridine derivatives have shown that the presence and position of functional groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. nih.gov Conversely, the introduction of halogens or other bulky groups can sometimes lead to lower activity. nih.gov Electron-donating groups (EDG) and electron-withdrawing groups (EWG) can fine-tune the basicity of the ring nitrogen, affecting its ability to form hydrogen bonds or salt bridges, which are often critical for target binding. nih.gov
The table below summarizes the general influence of substituents on the pyridine ring in various bioactive molecules.
| Substituent Type | General Position | Observed Effect on Activity | Potential Rationale |
|---|---|---|---|
| Methoxy (-OCH3) | Various | Can increase antiproliferative activity; effect is position-dependent. nih.gov | Acts as an electron-donating group, can participate in H-bonding. |
| Hydroxyl (-OH) | Various | Often enhances biological activity. nih.gov | Can act as both a hydrogen bond donor and acceptor. |
| Halogens (F, Cl, Br) | Various | Can decrease antiproliferative activity in some scaffolds. nih.gov | Acts as an electron-withdrawing group; alters lipophilicity. |
| Amino (-NH2) | Various | May enhance activity. nih.gov | Can act as a hydrogen bond donor and influence basicity. |
| Bulky Groups | Various | Can decrease activity. nih.gov | May cause steric hindrance, preventing optimal binding. |
Role of Linker Modifications and Isosteric Replacements
In the this compound scaffold, the pyridine and benzoxazole rings are directly connected. However, studies on analogous systems demonstrate the value of modifying such linkages. For example, in a related pyridinyl-benzothiazole scaffold, replacing a flexible trans-butadiene bridge with more rigid linkers like 1,2,3-triazole, amide, or ester moieties significantly altered binding affinities and biological readouts. rsc.org This highlights that the linker is not just a spacer but plays a crucial role in defining the spatial orientation and conformational flexibility of the two aromatic systems. Isosteric replacement of the oxazole (B20620) oxygen with sulfur (to form a benzothiazole) or nitrogen (to form a benzimidazole) could also be explored, as these related scaffolds are known to possess a wide range of biological activities. researchgate.net
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of a compound. For the structurally related 2-pyridin-3-yl-benzo[d] mdpi.comresearchgate.netoxazin-4-one derivatives, computational studies using various software tools have been employed to model the ligand-protein interactions. researchgate.net Such analyses involve generating multiple possible conformers and then using molecular docking to simulate how they fit within the binding site of a target protein, such as human neutrophil elastase. researchgate.net This approach helps to build a common binding model and understand which spatial arrangement of the pyridine and benzoxazole rings is most favorable for activity. The correlation between a preferred conformation and high biological activity provides a powerful tool for rational drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Both 2D and 3D QSAR models have been successfully developed for benzoxazole and pyridine derivatives to predict their activity and guide the synthesis of new compounds. nih.govchemijournal.com
3D-QSAR models, which consider the three-dimensional properties of molecules, can provide detailed insights into how steric, electrostatic, and hydrophobic fields influence biological potency. mdpi.comrsc.org For a series of benzoxazole benzenesulfonamide (B165840) derivatives, a statistically robust 3D-QSAR model was developed with a high correlation coefficient (R² = 0.9686) and good predictive ability (q² = 0.72), allowing researchers to correlate the effects of different functional groups with antidiabetic activity. chemijournal.com These models generate contour maps that visualize regions where certain properties (e.g., bulk, positive charge) are favorable or unfavorable for activity, offering a clear roadmap for optimization. rsc.orgshd-pub.org.rs The development of such predictive models for this compound derivatives could significantly accelerate the discovery of new and more potent therapeutic agents. researchgate.net
Pharmacological and Biological Research Applications of 2 Pyridin 3 Yl Benzoxazol 6 Ol and Analogues
Enzyme Modulation and Inhibition Studies
Analogues of 2-Pyridin-3-yl-benzoxazol-6-ol have been investigated for their ability to interact with and modulate the activity of several key enzymes implicated in a variety of diseases, from metabolic disorders to cancer and neurodegenerative conditions.
Nicotinamide Phosphoribosyltransferase (NAMPT) Activation and NAD+ Salvage Pathway Research
Nicotinamide adenine dinucleotide (NAD+) is a critical cofactor in cellular metabolism, and its biosynthesis through the NAMPT-catalyzed salvage pathway is a key therapeutic target. Research has shown that certain benzoxazole (B165842) derivatives can function as potent NAMPT activators, thereby boosting cellular NAD+ levels.
A notable discovery in this area is the compound 1-(2-phenyl-1,3-benzoxazol-6-yl)-3-(pyridin-4-ylmethyl)urea (DS68702229), identified as a potent NAMPT activator. nih.gov The mechanism of action for this class of compounds is intriguing. Structural studies reveal that a regioisomeric switch can convert a NAMPT inhibitor into an activator; for instance, a 3-pyridyl moiety often confers inhibitory properties, whereas a 4-pyridyl moiety, as seen in DS68702229, leads to activation. semanticscholar.orgmdpi.com This activation is believed to be mediated through binding to a "rear channel" that accesses the nicotinamide binding pocket of the enzyme. semanticscholar.orgmdpi.com This allosteric modulation may relieve substrate or product inhibition, enhancing the enzyme's catalytic activity. semanticscholar.orgresearchgate.net The ability to enhance NAMPT function makes these compounds valuable research tools for studying the NAD+ salvage pathway and its role in metabolic diseases and aging. nih.govmdpi.com
Human Neutrophil Elastase (HNE) Inhibition Mechanisms
Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory processes, and its overactivity is linked to tissue damage in diseases like acute respiratory distress syndrome. While direct studies on this compound are limited, research into analogous heterocyclic structures, such as N-benzoylindazoles, provides insight into potential inhibition mechanisms. These compounds have been identified as potent, competitive, and pseudoirreversible HNE inhibitors. nih.govafricaresearchconnects.com
The inhibitory mechanism is dependent on the specific geometry of the ligand-enzyme complex. nih.govafricaresearchconnects.com Molecular docking studies suggest that effective inhibition requires the formation of a stable Michaelis complex within the HNE binding domain. This positioning facilitates a proton transfer between the catalytic triad residues (Hys57, Asp102, and Ser195), which is crucial for the enzymatic reaction, thereby inactivating the enzyme. nih.govafricaresearchconnects.com This highlights a potential mechanism by which benzoxazole analogues could be designed to target HNE.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition and Angiogenesis Research
VEGFR-2 is a key transmembrane tyrosine kinase receptor that mediates angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting VEGFR-2 is a major strategy in anticancer drug development. nih.govresearchgate.net Numerous studies have demonstrated that benzoxazole derivatives are potent inhibitors of VEGFR-2. nih.govnih.govresearchgate.net
These compounds are designed to fit into the VEGFR-2 active site, blocking its signaling cascade and thereby preventing the proliferation and migration of endothelial cells. nih.govnih.gov This inhibition of angiogenesis leads to anti-proliferative effects in various cancer cell lines. The anti-cancer activity is often mediated by inducing apoptosis (programmed cell death) and causing cell cycle arrest, preventing cancer cells from dividing. nih.govnih.govresearchgate.net For example, specific benzoxazole analogues have shown potent VEGFR-2 inhibition with IC50 values in the nanomolar range, sometimes exceeding the potency of established drugs like sorafenib. nano-ntp.com
Table 1: VEGFR-2 Inhibition by Benzoxazole Analogues
| Compound | Target | IC50 Value | Cell Line | Reference |
|---|---|---|---|---|
| 8d | VEGFR-2 | 0.0554 µM | HepG2 | nano-ntp.com |
| 12l | VEGFR-2 | 97.38 nM | HepG2, MCF-7 | nih.govresearchgate.net |
| Sorafenib (Reference) | VEGFR-2 | 0.0782 µM | HepG2 | nano-ntp.com |
| Sorafenib (Reference) | VEGFR-2 | 48.16 nM | - | nih.gov |
Research into Other Enzyme Targets (e.g., Acetylcholinesterase, Butyrylcholinesterase, Tyrosinase, COX-2, iNOS, PARP)
The versatility of the benzoxazole scaffold allows its derivatives to target a broad range of other enzymes.
Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors are used to treat Alzheimer's disease. ebi.ac.uk Studies have identified 2-aryl-6-carboxamide benzoxazole and related naphthoxazole derivatives as potent, dual inhibitors of both enzymes. ebi.ac.ukbohrium.com These compounds act as mixed-type inhibitors, binding to both the catalytically active site and the peripheral anionic site of the cholinesterases. ebi.ac.ukrsc.org
Table 2: Cholinesterase Inhibition by Benzoxazole and Naphthoxazole Analogues
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Benzoxazole 36 | AChE | 12.62 nM | ebi.ac.uk |
| Benzoxazole 36 | BChE | 25.45 nM | ebi.ac.uk |
| Naphthoxazole 8 | AChE | 0.058 µM | bohrium.com |
| Donepezil (Reference) | AChE | 69.3 nM | ebi.ac.uk |
| Donepezil (Reference) | BChE | 63.0 nM | ebi.ac.uk |
Tyrosinase: This copper-containing enzyme is crucial for melanin production, and its inhibitors are sought for treating hyperpigmentation and for cosmetic skin-lightening applications. africaresearchconnects.com Phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold have been explored as novel tyrosinase inhibitors. semanticscholar.orgebi.ac.uk Analogues featuring a resorcinol structure have shown particularly potent inhibition, with some compounds exhibiting nanomolar IC50 values, significantly stronger than the standard inhibitor kojic acid. semanticscholar.orgebi.ac.uk The mechanism involves binding to the enzyme's active site through hydrophobic interactions and hydrogen bonds. ebi.ac.uk
Cyclooxygenase-2 (COX-2): As the enzyme responsible for prostaglandin synthesis during inflammation, COX-2 is a major target for anti-inflammatory drugs. Several series of 2-substituted benzoxazole derivatives have been synthesized and shown to be selective COX-2 inhibitors with potent anti-inflammatory activity. nih.govnih.gov
Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS contributes to inflammatory processes. Disubstituted benzoxazolone derivatives have been developed as iNOS inhibitors, demonstrating the ability to reduce nitric oxide production and suppress the expression of inflammatory cytokines in cellular models of acute lung injury. researchgate.net
Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair and are targets for cancer therapy. Benzoxazole derivatives have been designed as potent PARP-2 inhibitors, showing significant cytotoxic effects against breast cancer cell lines by inducing apoptosis and cell cycle arrest. nih.govnih.gov
Antimicrobial Activity Investigations
Beyond enzyme modulation, benzoxazole derivatives have demonstrated significant potential as antimicrobial agents, addressing the critical need for new drugs to combat resistant pathogens.
Research into Antibacterial Spectrum and Efficacy Against Bacterial Strains
Benzoxazole-based compounds are recognized for their broad-spectrum antimicrobial activity. nih.gov Research has confirmed their efficacy against a wide range of both Gram-positive and Gram-negative bacteria. nih.gov
Notably, the specific compound 2-Pyridin-3-yl-1,3-benzoxazole was screened for its antimicrobial activity and showed inhibitory effects against Staphylococcus aureus, Proteus vulgaris, Pseudomonas aeruginosa, and Escherichia coli. Other studies on different analogues have reported potent activity against clinically relevant and often drug-resistant strains, including methicillin-resistant S. aureus (MRSA), vancomycin-resistant Enterococcus (VRE), Streptococcus pyogenes, and Bacillus subtilis. nih.gov The mechanism of antibacterial action for some derivatives is believed to involve the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov
Table 3: Antibacterial Activity of Benzoxazole Derivatives
| Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Benzoxazole 47 | Pseudomonas aeruginosa | 0.25 | nih.gov |
| Benzoxazole 47 | Enterococcus faecalis | 0.5 | nih.gov |
| Benzoxazole 29 | Enterococcus faecalis | 8 | nih.gov |
Studies on Antifungal Efficacy Against Fungal Species
The benzoxazole scaffold has been a focal point in the development of new antifungal agents, with numerous studies exploring the efficacy of its derivatives against a wide range of fungal pathogens, including those affecting humans and plants. Research has demonstrated that substitutions on both the benzoxazole core and the 2-phenyl ring play a crucial role in determining the antifungal potency and spectrum of activity.
Investigations into a series of 2-(aryloxymethyl) benzoxazole derivatives revealed significant activity against eight phytopathogenic fungi. nih.gov Notably, compounds 5a , 5b , 5h , and 5i showed broad-spectrum inhibition. nih.gov Specifically against Fusarium solani, compounds 5a , 5b , 5h , 5i , 5j , and 6h were more potent than the commercial fungicide hymexazol, with compound 5h being the most effective with an IC50 value of 4.34 µg/mL, approximately nine times more potent than the control. nih.gov Compound 5a was the most effective against Botrytis cinerea with an IC50 of 19.92 µg/mL. nih.gov
Another study synthesized eleven 2-substituted-1,3-benzoxazole derivatives and tested them against various fungi. scispace.com The compounds 2-(4-chlorophenyl)-1,3-benzoxazole (f) and 2-(2,4-dichlorophenyl)-1,3-benzoxazole (g) were effective against all tested fungi, including azole-resistant strains of Candida, with minimum inhibitory concentrations (MICs) ranging from 8 to 256 µg/mL. scispace.com This suggests a mode of action distinct from commonly used azole antifungals. scispace.com The study highlighted that chlorine substitution at the para- and ortho-positions of the 2-phenyl ring enhanced activity, whereas adding another chlorine to the benzoxazole ring itself diminished it. scispace.com
Similarly, a study evaluating 13 benzoxazole and benzothiazole derivatives against Candida species found that one compound exhibited strong action against C. krusei (MIC of 15.6 µg/mL) and notable activity against C. albicans (MIC of 62.5 µg/mL) and C. tropicalis (MIC of 125.0 µg/mL). scilit.comnih.gov In silico studies suggested that the antifungal activity could be attributed to the inhibition of HSP90 and aldehyde dehydrogenase. scilit.comnih.gov The primary site of action was identified as the plasma membrane in C. albicans. scilit.comnih.gov
The table below summarizes the antifungal activity of selected benzoxazole analogues against various fungal species.
Table 1: Antifungal Activity of Selected Benzoxazole Analogues
| Compound | Fungal Species | Activity Measurement | Result (µg/mL) | Reference |
|---|---|---|---|---|
| Compound 5h | Fusarium solani | IC50 | 4.34 | nih.gov |
| Compound 5a | Botrytis cinerea | IC50 | 19.92 | nih.gov |
| Compound f | Candida spp. | MIC | 8 - 256 | scispace.com |
| Compound g | Candida spp. | MIC | 8 - 256 | scispace.com |
| Compound 1 | Candida krusei | MIC | 15.6 | scilit.comnih.gov |
| Compound 1 | Candida albicans | MIC | 62.5 | scilit.comnih.gov |
| Compound 1 | Candida tropicalis | MIC | 125.0 | scilit.comnih.gov |
| Hymexazol | Fusarium solani | IC50 | 38.92 | nih.gov |
Research into Antiviral Properties
Benzoxazole derivatives have also been investigated for their potential as antiviral agents, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). nih.govmatilda.scienceresearchgate.net A series of novel flavonol derivatives incorporating a benzoxazole moiety were designed and synthesized, showing excellent antiviral activity against TMV in vivo. nih.govmatilda.science
One of the most promising compounds, X17 , exhibited superior curative and protective activities against TMV compared to the commercial agent ningnanmycin. nih.gov The median effective concentration (EC50) values for the curative and protective effects of X17 were 127.6 µg/mL and 101.2 µg/mL, respectively, which were significantly better than those of ningnanmycin (320.0 µg/mL and 234.6 µg/mL). nih.gov Mechanistic studies indicated that X17 has a strong binding affinity for the TMV coat protein (TMV-CP), which may interfere with the self-assembly and replication of the virus particles. nih.gov Furthermore, X17 was found to inhibit lipid peroxidation in tobacco leaf membranes and help remove superoxide radicals, thereby enhancing the plant's disease resistance. nih.gov
Another study focused on chalcone derivatives containing a benzoxazole structure. Among the synthesized compounds, Z16 demonstrated excellent curative and protective activities against TMV. These findings underscore the potential of using the benzoxazole scaffold as a basis for developing new and effective antiviral agents for agricultural applications. researchgate.net
Table 2: Antiviral Activity of Benzoxazole Derivatives Against Tobacco Mosaic Virus (TMV)
| Compound | Activity Type | EC50 (µg/mL) | Reference |
|---|---|---|---|
| X17 | Curative | 127.6 | nih.gov |
| X17 | Protective | 101.2 | nih.gov |
| Ningnanmycin | Curative | 320.0 | nih.gov |
| Ningnanmycin | Protective | 234.6 | nih.gov |
| Z16 | Curative & Protective | Not specified |
Antiproliferative and Cytotoxic Mechanism Investigations in In Vitro Cellular Models
Analysis of Cell Cycle Modulation and Arrest
Benzoxazole derivatives have been shown to exert antiproliferative effects by modulating the cell cycle in various cancer cell lines. The benzoxazole derivative K313 was found to induce moderate cell cycle arrest at the G0/G1 phase in human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells. mdpi.comnih.gov
In studies involving hepatocellular carcinoma (HepG2) cells, different benzoxazole analogues demonstrated the ability to halt cell cycle progression. One such derivative, compound 14b , arrested the HepG2 cell cycle at the Pre-G1 phase. tandfonline.comnih.gov Flow cytometry analysis revealed that treatment with 14b increased the percentage of cells in the Pre-G1 phase from 1.49% in control cells to 24.59%. tandfonline.com Similarly, compound 12l , another benzoxazole derivative, was shown to arrest HepG2 cell growth primarily at the Pre-G1 and G1 phases. tandfonline.comresearchgate.net A benzoxazole-based amide, compound 3f , was also reported to induce cell-cycle arrest in colorectal cancer cell models (HT-29 and HCT116). nih.gov
Table 3: Cell Cycle Arrest Induced by Benzoxazole Analogues
| Compound | Cell Line | Phase of Arrest | Reference |
|---|---|---|---|
| K313 | Nalm-6, Daudi | G0/G1 | mdpi.comnih.gov |
| Compound 14b | HepG2 | Pre-G1 | tandfonline.comnih.gov |
| Compound 12l | HepG2 | Pre-G1, G1 | tandfonline.comresearchgate.net |
| Compound 3f | HT-29, HCT116 | Not specified | nih.gov |
Investigation of Apoptosis Induction Pathways
A primary mechanism for the anticancer activity of benzoxazole derivatives is the induction of apoptosis. The compound K313 was shown to mediate apoptosis in Nalm-6 and Daudi cells through the mitochondrial signaling pathway. mdpi.comnih.gov This was characterized by a significant decrease in mitochondrial membrane potential and the activation of caspase-9, caspase-3, and poly ADP-ribose polymerase (PARP). mdpi.comnih.gov
Several studies on other benzoxazole analogues have confirmed their pro-apoptotic effects. For instance, compound 14b induced apoptosis in 16.52% of HepG2 cells, compared to just 0.67% in control cells, and this effect was supported by a 4.8-fold increase in caspase-3 levels. tandfonline.comnih.gov Another derivative, compound 12l , induced apoptosis in 35.13% of HepG2 cells. tandfonline.comresearchgate.net Its mechanism involved a significant elevation in the levels of caspase-3 (2.98-fold) and the pro-apoptotic protein BAX (3.40-fold), along with a reduction in the anti-apoptotic protein Bcl-2 (2.12-fold). tandfonline.comresearchgate.net
Research targeting the Bcl-2 family of proteins has led to the development of novel benzoxazole compounds. nih.gov Compounds 8g and 12e were found to be potent inducers of apoptosis in HCT-116 colorectal cancer cells, increasing total apoptosis to 17% and 22%, respectively. nih.gov Their pro-apoptotic activity was linked to an increase in caspase-3 levels (6-fold and 8-fold, respectively), a significant increase in Bax levels, and a down-regulation of Bcl-2. nih.gov Furthermore, other derivatives have demonstrated the ability to cause a remarkable over-expression of caspase-9, leading to pre-G1 apoptosis. bohrium.com
Table 4: Molecular Markers of Apoptosis Induced by Benzoxazole Analogues
| Compound | Cell Line | Key Molecular Effect | Fold Change/Percentage | Reference |
|---|---|---|---|---|
| K313 | Nalm-6, Daudi | Activation of Caspase-9, Caspase-3, PARP | Not specified | mdpi.comnih.gov |
| Compound 14b | HepG2 | Apoptotic Cells | 16.52% | tandfonline.comnih.gov |
| Compound 14b | HepG2 | Caspase-3 Level | 4.8-fold increase | tandfonline.comnih.gov |
| Compound 12l | HepG2 | Apoptotic Cells | 35.13% | tandfonline.comresearchgate.net |
| Compound 12l | HepG2 | Caspase-3 Level | 2.98-fold increase | tandfonline.comresearchgate.net |
| Compound 12l | HepG2 | BAX Level | 3.40-fold increase | tandfonline.comresearchgate.net |
| Compound 12l | HepG2 | Bcl-2 Level | 2.12-fold reduction | tandfonline.comresearchgate.net |
| Compound 8g | HCT-116 | Total Apoptosis | 17% | nih.gov |
| Compound 12e | HCT-116 | Total Apoptosis | 22% | nih.gov |
| Compound 8g | HCT-116 | Caspase-3 Level | 6-fold increase | nih.gov |
| Compound 12e | HCT-116 | Caspase-3 Level | 8-fold increase | nih.gov |
Research into Other Cytotoxic Mechanisms
Beyond cell cycle arrest and apoptosis, the cytotoxic effects of benzoxazole derivatives have been attributed to the modulation of other key cellular targets. A significant body of research has focused on their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. tandfonline.comnih.govtandfonline.com The cytotoxic activity of several synthesized benzoxazole compounds showed a significant correlation with their ability to inhibit VEGFR-2, suggesting this is a primary mechanism of their anticancer action. tandfonline.com
Other molecular targets have also been identified. One study identified a benzoxazole derivative, compound 3f , as a dual antagonist of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), with potent cytotoxic activity in colorectal cancer cell lines. nih.gov In the context of breast cancer, specific benzoxazole derivatives were found to be potent inhibitors of either the Epidermal Growth Factor Receptor (EGFR) or the aromatase (ARO) enzyme. bohrium.com For example, compound 11c was a potent inhibitor of wild-type EGFR, while compound 6c acted as an effective aromatase inhibitor. bohrium.com Additionally, research has pointed to the induction of apoptosis through immune-dependent pathways, with one compound showing significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in HepG2 cells. nih.gov
Research in Neurodegenerative Disorders, e.g., Amyloid Plaque Interaction and Imaging Agents
The unique structural properties of benzoxazole derivatives have made them attractive candidates for research in neurodegenerative disorders, particularly Alzheimer's disease (AD). mdpi.comnih.gov A primary focus has been the development of these compounds as imaging agents for the detection of cerebral β-amyloid (Aβ) plaques, a key pathological hallmark of AD. nih.govnih.gov
Styrylbenzoxazole derivatives, such as BF-168 , have shown high binding affinity for synthetic Aβ aggregates and the ability to selectively label amyloid plaques in the brains of transgenic mouse models. nih.gov This makes them potent agents for the in vivo imaging of these pathological deposits. nih.gov To enhance their utility for Positron Emission Tomography (PET), novel 18F-labeled benzoxazole derivatives have been synthesized. nih.govresearchgate.net Two such compounds, [18F]24 and [18F]32 , displayed high affinity for Aβ(1-42) aggregates (Ki = 9.3 nM and 3.9 nM, respectively). nih.govresearchgate.net In vivo studies showed that [18F]24 exhibited excellent binding to Aβ plaques in transgenic mice and demonstrated a significantly different clearance profile compared to wild-type mice, suggesting its potential as a useful PET agent for detecting Aβ plaques in the human brain. nih.govresearchgate.net
Another series of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles was evaluated for the same purpose. nih.gov Several of these compounds exhibited low-nanomolar binding affinities for the Aβ1-40 peptide in vitro, with N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide (1e) showing the lowest Ki of 9.3 nM. nih.gov
Beyond imaging, benzoxazole-based compounds are being explored for their therapeutic potential. Studies on bis-benzoxazole hybrids have identified them as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a role in the progression of AD. nih.govmdpi.com One analogue was found to be a particularly potent inhibitor of both enzymes. nih.gov
Table 5: Benzoxazole Analogues in Neurodegenerative Disorder Research
| Compound | Target/Application | Key Finding | Reference |
|---|---|---|---|
| BF-168 | Aβ Plaque Imaging | Selectively labels brain amyloid deposits in vivo. | nih.gov |
| [18F]24 | PET Imaging of Aβ Plaques | High affinity for Aβ(1-42) aggregates (Ki = 9.3 nM). | nih.govresearchgate.net |
| [18F]32 | PET Imaging of Aβ Plaques | High affinity for Aβ(1-42) aggregates (Ki = 3.9 nM). | nih.govresearchgate.net |
| Compound 1e | Aβ Plaque Binding | High affinity for Aβ1-40 peptide (Ki = 9.3 nM). | nih.gov |
| Bis-benzoxazole hybrids | AChE/BuChE Inhibition | Act as inhibitors for potential AD therapy. | nih.govmdpi.com |
Research into Modulation of Specific Biochemical Pathways (e.g., ADP-ribosylation, energy metabolism)
The therapeutic potential of this compound and its analogues has been explored through their ability to modulate specific biochemical pathways, primarily focusing on processes related to ADP-ribosylation and energy metabolism. Research in this area has highlighted the versatility of the benzoxazole scaffold in interacting with key enzymes that regulate cellular signaling, DNA repair, and metabolic homeostasis.
Modulation of ADP-ribosylation Pathways
ADP-ribosylation is a crucial post-translational modification involved in various cellular processes, including DNA repair and cell death. Key enzymes in this pathway, such as Poly(ADP-ribose) polymerases (PARPs) and sirtuins, have been identified as potential therapeutic targets in oncology.
While direct studies on this compound are limited, research into analogous benzoxazole-containing compounds has demonstrated significant activity. For instance, a series of novel benzoxazole-based compounds have been synthesized and evaluated as modulators of Sirtuin 1 (SIRT1), a class III histone deacetylase that is dependent on nicotinamide adenine dinucleotide (NAD+). In a study focused on non-small-cell lung cancer (NSCLC), specific benzoxazole derivatives were identified as potent modulators of SIRT1 activity. nih.gov
One of the notable findings from this research was the divergent effects of different substitutions on the benzoxazole core. For example, compound 3e was found to increase SIRT1 levels, whereas compound 3g led to a significant dose-dependent decrease in SIRT1. nih.gov This differential modulation is attributed to the distinct interactions of these compounds within the active site of the SIRT1 enzyme. nih.gov
| Compound | Effect on SIRT1 Levels | Predicted ADME Profile |
| 3e | Increase | Favorable |
| 3g | Dose-dependent decrease | Favorable |
This table summarizes the effects of two benzoxazole analogues on SIRT1 levels as identified in a study targeting non-small-cell lung cancer.
The modulation of SIRT1 by these benzoxazole analogues suggests a potential mechanism for influencing cellular processes that are regulated by ADP-ribosylation, thereby impacting cancer cell survival and proliferation.
Modulation of Energy Metabolism
The benzoxazole scaffold has also been investigated for its role in modulating energy metabolism, particularly in the context of metabolic disorders such as hyperlipidemia. Research has shown that certain imine derivatives of benzoxazole can effectively attenuate high-fat diet-induced hyperlipidemia by modulating the expression of genes involved in lipid regulation. nih.gov
In a study using a high-fat diet-induced hyperlipidemic rat model, several benzoxazole derivatives demonstrated a dose-dependent reduction in serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL), while concurrently improving high-density lipoprotein (HDL) levels. nih.gov
The underlying mechanism for these antihyperlipidemic effects appears to be the differential regulation of key lipid-regulating genes. For example, some derivatives were found to inhibit 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), a critical enzyme in cholesterol synthesis. nih.gov
| Compound | Effect on Lipid Profile | Mechanism of Action |
| BZX-1 | Reduced TC, TG, LDL, VLDL; Increased HDL | Inhibition of HMGCR |
| BZX-2 | Reduced TC, TG, LDL, VLDL; Increased HDL | Attenuation of APOB, PCSK9, and SRB1 |
| BZX-3 | Reduced TC, TG, LDL, VLDL; Increased HDL | Inhibition of HMGCR |
| BZX-4 | Reduced TC, TG, LDL, VLDL; Increased HDL | Attenuation of APOB, PCSK9, and SRB1 |
This table outlines the antihyperlipidemic effects and proposed mechanisms of action for various imine derivatives of benzoxazole.
Furthermore, research into N,N-Diethyl-1,2-benzoxazole-3-carboxamide derivatives has identified them as potent activators of nicotinamide phosphoribosyltransferase (NAMPT). researchgate.net NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is critical for maintaining cellular NAD+ levels. nih.gov By activating NAMPT, these compounds can boost NAD+ levels, thereby influencing a wide range of cellular processes that depend on this coenzyme, including energy metabolism and the activity of NAD+-dependent enzymes like sirtuins. researchgate.net
The ability of benzoxazole analogues to modulate these critical biochemical pathways underscores their potential as lead compounds for the development of novel therapeutics targeting a range of diseases, from cancer to metabolic disorders.
Future Directions and Emerging Research Perspectives for 2 Pyridin 3 Yl Benzoxazol 6 Ol
Development of Novel and Sustainable Synthetic Strategies
The future synthesis of 2-pyridin-3-yl-benzoxazol-6-ol and its derivatives will likely prioritize environmentally friendly and efficient methodologies. Traditional methods for creating benzoxazoles often involve harsh conditions or multi-step processes. asianpubs.org Modern synthetic chemistry is moving towards "green" alternatives that reduce waste, energy consumption, and the use of hazardous reagents.
Key areas of development include:
Microwave- and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve yields compared to conventional heating methods. mdpi.com
Mechanochemistry: Performing reactions by grinding solid reactants together can eliminate the need for bulk solvents, offering a greener alternative. mdpi.com
Catalysis Innovation: The use of novel catalysts, including nanocatalysts (e.g., ZnO nanoparticles, nano-ceria) and reusable acid catalysts, can enhance reaction efficiency and selectivity under milder conditions. organic-chemistry.orgijpbs.comnih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of benzoxazole (B165842) libraries.
These sustainable methods are not only ecologically responsible but also offer practical advantages for the efficient production of diverse derivatives of this compound for further study. mdpi.comjetir.org
| Method | Typical Reaction Time | Energy Source | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | 7-9 hours | Heating mantle/oil bath | Well-established procedures | mdpi.com |
| Microwave-Assisted | 3 hours | Microwave irradiation | Significant reduction in reaction time, improved yields | mdpi.com |
| Ultrasound-Assisted | 2 hours | Ultrasonic waves | Reduced reaction time, energy efficiency | mdpi.com |
| Mechanochemical | 2 hours | Mechanical grinding | Solvent-free or reduced solvent conditions, high efficiency | mdpi.com |
Integration of Advanced Computational Approaches for Rational Design and Lead Optimization
Computational chemistry is an indispensable tool for accelerating drug discovery. For the this compound scaffold, in silico methods can guide the design of new analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Future computational efforts will likely focus on:
Molecular Docking: Simulating the binding of this compound derivatives to the active sites of known and novel biological targets can predict binding affinity and orientation, helping to prioritize which compounds to synthesize.
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity can guide the design of new molecules that retain these key interactions.
Quantum Chemical Calculations: These methods provide a deeper understanding of the electronic structure and reactivity of the scaffold, aiding in the prediction of metabolic stability and potential off-target interactions.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of binding interactions and the conformational changes that may occur upon binding. nih.gov
ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for early-stage identification of candidates with favorable drug-like characteristics, reducing late-stage failures in drug development. uniroma1.it
By integrating these computational tools, researchers can adopt a more rational approach to lead optimization, focusing synthetic efforts on compounds with the highest probability of success. acs.org
Elucidation of Novel Biological Targets and Underlying Mechanisms of Action
While the benzoxazole class is associated with a broad range of pharmacological activities—including anticancer, antimicrobial, and anti-inflammatory effects—the specific biological targets for many derivatives, including this compound, remain to be fully elucidated. nih.govnih.gov
Future research will aim to:
Identify Novel Protein Targets: Utilizing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the specific proteins that this compound and its analogues bind to within the cell.
Uncover Mechanisms of Action: Once a target is identified, further studies will be needed to understand how binding to the target modulates its function and affects downstream cellular pathways. This is crucial for linking the compound's chemical structure to its biological effect.
Explore New Therapeutic Areas: The diverse activities of benzoxazoles suggest that the this compound scaffold could be relevant for a wide range of diseases. matilda.science For instance, its potential as an inhibitor of enzymes like topoisomerase in cancer or D-alanyl-D-alanine ligase in bacteria warrants further investigation. nih.govucl.ac.be
| Biological Activity | Potential Therapeutic Area | Example Target Enzymes/Pathways | Reference |
|---|---|---|---|
| Antiproliferative/Anticancer | Oncology | Topoisomerase IIα, Kinases | mdpi.comnih.gov |
| Antibacterial | Infectious Diseases | D-alanyl-D-alanine ligase, DNA Gyrase | ucl.ac.beresearchgate.net |
| Anti-inflammatory | Inflammation-related disorders | Neutrophil elastase | |
| Antifungal | Infectious Diseases | Inhibition of fungal cell growth | nih.gov |
| Neuroprotective | Neurological Disorders | Modulation of CNS targets | nih.gov |
Application in Fragment-Based Drug Discovery and Scaffold Hopping Methodologies
The relatively simple bicyclic structure of this compound makes it an excellent candidate for advanced medicinal chemistry strategies like fragment-based drug discovery (FBDD) and scaffold hopping.
Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. researchgate.net The this compound core could serve as a starting fragment or be deconstructed into smaller fragments (e.g., benzoxazol-6-ol, 3-substituted pyridine) to screen against targets of interest. Hits can then be elaborated or linked together to generate more potent lead compounds. uoc.gr
Scaffold Hopping: This strategy involves replacing the central molecular core of a known active compound with a structurally different scaffold while maintaining the original biological activity. uniroma1.itnih.gov The this compound scaffold can be used as a novel replacement for other heterocyclic cores in known drugs to generate new chemical entities with potentially improved properties, such as enhanced potency, better ADMET profiles, or novel intellectual property. researchgate.netnih.gov For example, a recent study successfully used a scaffold hopping approach to discover novel benzoxazole derivatives as inhibitors of Pks13 in Mycobacterium tuberculosis. nih.gov
These approaches allow for a more efficient exploration of chemical space and can lead to the discovery of truly innovative drug candidates. uchicago.edu
Exploration of Combinatorial Chemistry Libraries Based on the this compound Scaffold
To thoroughly explore the structure-activity relationships (SAR) of the this compound core, the synthesis and screening of large, diverse chemical libraries are essential. Combinatorial chemistry provides a powerful platform for the rapid generation of numerous analogues.
Future work in this area will involve:
Parallel Synthesis: Employing automated or semi-automated synthesis platforms to create libraries where different functional groups are systematically varied at key positions on the scaffold (e.g., on the pyridine (B92270) ring or the benzoxazole system). Microwave-assisted synthesis is particularly well-suited for the rapid parallel synthesis of such libraries. nih.gov
DNA-Encoded Libraries (DELs): This cutting-edge technology involves synthesizing vast libraries of compounds where each molecule is tagged with a unique DNA barcode. nih.gov This allows for the screening of millions or even billions of compounds simultaneously against a protein target. Adapting the synthesis of this compound derivatives to be compatible with on-DNA reactions would enable an unprecedented exploration of its chemical diversity.
The data generated from screening these libraries will be invaluable for building robust SAR models and identifying new lead compounds for a variety of therapeutic targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Pyridin-3-yl-benzoxazol-6-ol, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyridine derivatives with benzoxazole precursors. Key steps include:
- Reagent Selection : Use catalysts like phosphorus oxychloride for activation (common in heterocyclic synthesis) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) under reflux improve yield .
- Purification : Column chromatography or recrystallization ensures purity (>95%) .
- Data Table :
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Route A | PCl₃ | DMF | 68 | 97 |
| Route B | H₂SO₄ | EtOH | 52 | 92 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., pyridinyl vs. benzoxazolyl protons) .
- HPLC-MS : Detect impurities (<0.5%) and validate molecular weight .
- Crystallography : Single-crystal X-ray diffraction (SHELXL ) resolves bond angles and torsion angles.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Prioritize binding affinity (ΔG < −8 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Meta-Analysis : Apply statistical tools (e.g., R or Python) to aggregate data from multiple studies, adjusting for variables like assay type (cell-based vs. biochemical) .
- Dose-Response Validation : Reproduce studies using standardized concentrations (e.g., 1–100 µM) and controls .
- Case Study : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from differences in cell lines or solvent carriers .
Q. How can researchers optimize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 48 hours; monitor degradation via HPLC .
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 30 days; assess purity loss .
- Degradation Pathways : LC-MS/MS identifies oxidation products (e.g., hydroxylated derivatives) .
Data Contradiction and Validation
Q. Why do crystallographic data sometimes conflict with computational structural predictions?
- Methodological Answer :
- Crystal Packing Effects : SHELXL-refined structures may show hydrogen bonding absent in gas-phase simulations .
- Tautomerism : The compound’s keto-enol equilibrium in solution vs. solid-state can alter bond lengths .
Application-Oriented Questions
Q. What functionalization strategies enhance the compound’s utility in metal coordination chemistry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
